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Compound of Interest

Compound Name:

4-(2-

(Dimethylamino)ethoxy)benzoic

acid

Cat. No.: B188312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of key intermediates in the synthesis of Itopride, a prokinetic agent used in the

treatment of gastrointestinal motility disorders. This document is intended to serve as a

valuable resource for researchers, scientists, and drug development professionals by

consolidating essential data, outlining detailed experimental methodologies, and visualizing

critical pathways and workflows.

Key Intermediates in Itopride Synthesis
The synthesis of Itopride involves several key chemical intermediates. Understanding the

physicochemical properties of these compounds is crucial for process optimization, impurity

profiling, and ensuring the quality and stability of the final active pharmaceutical ingredient

(API). The primary intermediates discussed in this guide are:

3,4-Dimethoxybenzoic acid: A substituted benzoic acid that forms the core benzamide

structure of Itopride.
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4-[2-(Dimethylamino)ethoxy]benzaldehyde: A key aldehyde intermediate containing the

dimethylaminoethoxy side chain.

4-[2-(Dimethylamino)ethoxy]benzylamine: The amine intermediate that reacts with the

benzoyl derivative.

N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide: A pivotal intermediate in certain synthetic

routes.

Physicochemical Data of Itopride Intermediates
The following tables summarize the available quantitative data for the key intermediates of

Itopride.

Table 1: General Physicochemical Properties

Intermediate
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance

3,4-

Dimethoxybenzoi

c acid

93-07-2 C₉H₁₀O₄ 182.17

White to slightly

yellow crystalline

powder

4-[2-

(Dimethylamino)

ethoxy]benzalde

hyde

15182-92-0 C₁₁H₁₅NO₂ 193.24 -

4-[2-

(Dimethylamino)

ethoxy]benzylami

ne

20059-73-8 C₁₁H₁₈N₂O 194.27 Colorless oil

N-(4-

hydroxybenzyl)-3

,4-

dimethoxybenza

mide

943518-63-6 C₁₆H₁₇NO₄ 287.31 White Powder[1]
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Table 2: Thermal and Solubility Properties

Intermediate
Name

Melting Point
(°C)

Boiling Point
(°C)

Solubility pKa

3,4-

Dimethoxybenzoi

c acid

179-182[2] -

Slightly soluble in

water; soluble in

ethanol,

chloroform, and

methanol.[3]

4.35±0.10

(Predicted)[4]

4-[2-

(Dimethylamino)

ethoxy]benzalde

hyde

-
142-144 @

0.533 kPa[5]
- -

4-[2-

(Dimethylamino)

ethoxy]benzylami

ne

-
120-123 @ 0.3

Torr[4]

Soluble in

Chloroform

(Slightly),

Methanol

(Slightly).[2]

9.29±0.10

(Predicted)[2][6]

N-(4-

hydroxybenzyl)-3

,4-

dimethoxybenza

mide

- - - -

Table 3: Spectroscopic Data
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Intermediate
Name

¹H NMR ¹³C NMR IR (cm⁻¹)
Mass
Spectrometry
(m/z)

3,4-

Dimethoxybenzoi

c acid

δ 7.39 (s, 2H),

3.96 (s, 6H) in

CDCl₃

- - -

4-[2-

(Dimethylamino)

ethoxy]benzalde

hyde

- - - -

4-[2-

(Dimethylamino)

ethoxy]benzylami

ne

(CDCl₃): δ 2.28

(s, 6H, N(CH₃)₂),

3.58 (t, 2H,

OCH₂), 7.25–

7.35 (m, 4H,

aromatic H)[4]

Signals at δ 45.2

(N(CH₃)₂), 69.8

(OCH₂), and

127–135

(aromatic

carbons)[4]

3350 (N-H

stretch), 1605

(C=C aromatic),

1100 (C-O-C

ether)[4]

ESI+: 195.1

[M+H]⁺,

fragmented ions

at 178.1 (loss of

NH₂) and 121.0

(benzyl moiety)

[4]

N-(4-

hydroxybenzyl)-3

,4-

dimethoxybenza

mide

- - - -

Experimental Protocols
The following are detailed, generalized methodologies for determining the key physicochemical

properties of pharmaceutical intermediates.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which a solid sample melts.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the

powdered sample until a small amount of material enters the tube. Tap the sealed end of the

tube on a hard surface to pack the sample into the bottom. The packed sample height should

be 2-3 mm.[7][8]

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the

expected melting point.[7] Then, reduce the heating rate to 1-2°C per minute to allow for

accurate observation.[7]

Observation and Recording: Record the temperature at which the first droplet of liquid is

observed (the onset of melting) and the temperature at which the last solid particle melts

(completion of melting). This range is the melting point of the substance.[7]

Replicate Analysis: Conduct the measurement at least twice with fresh samples to ensure

reproducibility.[7]

Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given

temperature.

Apparatus: Stoppered flasks, orbital shaker with temperature control, analytical balance,

filtration or centrifugation equipment, and a suitable analytical instrument (e.g., HPLC, UV-Vis

spectrophotometer).

Procedure:

Preparation of Saturated Solution: Add an excess amount of the solid compound to a flask

containing the desired solvent.[9] The amount should be sufficient to ensure that undissolved

solid remains at equilibrium.
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Equilibration: Seal the flasks and place them in an orbital shaker set at a constant

temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[10] Allow the mixture

to equilibrate for a predetermined time (e.g., 24-48 hours), which should be sufficient to

reach a steady-state concentration.[10][11]

Sample Withdrawal and Separation: After equilibration, stop the agitation and allow the

undissolved solid to settle. Withdraw an aliquot of the supernatant. Separate the solid from

the liquid phase by filtration (using a filter that does not adsorb the solute) or centrifugation.

[12]

Analysis: Dilute the clear solution gravimetrically or volumetrically to a concentration within

the calibrated range of the analytical method.[12]

Quantification: Determine the concentration of the dissolved compound using a validated

analytical method.

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.

Procedure:

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a small vial.[13]

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry NMR tube to remove any particulate matter.[6]

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately

0.5-0.6 mL.[14]

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is "locked"

onto the deuterium signal of the solvent. Standard acquisition parameters are set for ¹H and
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¹³C nuclei, and the spectra are recorded.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are

referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent

peak.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Objective: To obtain an IR spectrum to identify functional groups present in the molecule.

Apparatus: FTIR spectrometer with an ATR accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.[15] For solid samples, apply pressure using the instrument's pressure arm to ensure

good contact between the sample and the crystal.[16]

Spectrum Acquisition: Collect the IR spectrum of the sample. The IR beam passes through

the ATR crystal and reflects off the internal surface in contact with the sample. An

evanescent wave penetrates a short distance into the sample, where absorption occurs at

specific frequencies.[16]

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify characteristic absorption bands corresponding to different functional

groups.

Mass Spectrometry (MS) (Electrospray Ionization - ESI)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus: Mass spectrometer with an ESI source.
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Procedure:

Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar

range) in a suitable volatile solvent (e.g., methanol, acetonitrile, often with a small amount of

formic acid to promote protonation).[17][18]

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate.[18]

Ionization: A high voltage is applied to the tip of the capillary, causing the sample solution to

form a fine spray of charged droplets.[19] The solvent evaporates from these droplets,

leading to the formation of gas-phase ions of the analyte.[19]

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-

flight), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. The molecular weight is typically determined from the [M+H]⁺ (positive

ion mode) or [M-H]⁻ (negative ion mode) peak.

Mandatory Visualizations
Itopride's Dual Mechanism of Action
Itopride enhances gastrointestinal motility through a dual mechanism: antagonism of dopamine

D₂ receptors and inhibition of acetylcholinesterase (AChE).
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Itopride's dual mechanism of action.

General Workflow for Physicochemical Characterization
This diagram illustrates a typical workflow for the physicochemical characterization of a

pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b188312#physicochemical-characteristics-of-itopride-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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